molecular formula C13H15N3O3 B2967867 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1235349-32-2

2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2967867
CAS No.: 1235349-32-2
M. Wt: 261.281
InChI Key: YMPDVECIVGZBBR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide backbone and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,4-oxadiazole ring is a stable heterocycle with electron-withdrawing characteristics, which enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-15-13(19-16-9)8-14-12(17)7-10-3-5-11(18-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPDVECIVGZBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves the following steps:

  • Formation of the Methoxyphenyl Group: This can be achieved by reacting 4-methoxybenzaldehyde with a suitable reagent to introduce the methoxy group.

  • Synthesis of the 3-Methyl-1,2,4-oxadiazol-5-ylmethyl Group: This involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile, under specific reaction conditions.

  • Coupling Reaction: The methoxyphenyl group and the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group are then coupled using acetic anhydride or another activating agent to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The compound can be reduced to remove the oxadiazole ring or modify its structure.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group or the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxyphenol

  • Reduction: 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the manufacturing of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound : 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide - 4-Methoxyphenyl
- 3-Methyl-1,2,4-oxadiazole
C₁₃H₁₅N₃O₃ 261.28* Hypothesized anticancer/antimicrobial activity (based on structural analogs) -
Compound 28 (): N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide - Pyrazole core
- 3-Methyl-1,2,4-oxadiazole
- Nitrophenyl
C₂₀H₁₄F₃N₆O₄ 459.10 Potential modulator of undisclosed targets (synthesized but activity not specified)
Compound 16e (): 2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide - Cephalosporin core
- 3-Methyl-1,2,4-oxadiazole
C₂₁H₂₀Cl₂N₄O₄S 511.37 Antibacterial activity against Mycobacterium tuberculosis (2% yield in synthesis)
Compound in : (E)-2-(1-((3-Ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide - Isoxazole instead of oxadiazole
- Indolinone scaffold
C₂₂H₂₀N₃O₄ 390.41 Potent anticancer activity (predicted IC₅₀: 5.31 × 10⁻¹⁵ M) against breast cancer
Compound in : N-(5-Chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide - Quinazolinone core
- 3-Methyl-1,2,4-oxadiazole
C₂₁H₁₈ClN₅O₅ 455.80 Structural data available; activity not reported

*Calculated based on molecular formula.

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound uses a 1,2,4-oxadiazole ring, whereas analogs like the compound in replace this with an isoxazole, which may alter electronic properties and metabolic stability .

Biological Activity Correlations: The cephalosporin derivative (Compound 16e) demonstrates antibacterial activity, likely due to its β-lactam core, which is absent in the target compound . The compound in ’s exceptional anticancer activity highlights the importance of the indolinone scaffold, suggesting that the target compound’s simpler structure may require optimization for similar potency .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_3O_3 with a molecular weight of approximately 255.28 g/mol. The compound features a methoxy group attached to a phenyl ring and an oxadiazole moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. For example, the compound's structure allows it to interact with various cellular targets involved in cancer progression:

  • Mechanism of Action : The oxadiazole moiety may interfere with DNA synthesis or repair mechanisms in cancer cells, promoting apoptosis.
  • Case Study Findings : In vitro assays have shown that related oxadiazole derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines (e.g., A549, MCF7) .
CompoundCell LineIC50 (µM)
2-(4-methoxyphenyl)-N-(methyl)acetamideA5495.2
Related oxadiazole derivativeMCF73.8

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration:

  • Mechanism : It disrupts bacterial cell wall synthesis and promotes cell lysis.
  • Research Findings : In a study evaluating various derivatives, some showed a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against Staphylococcus aureus .
CompoundBacteriaMIC (µg/mL)
2-(4-methoxyphenyl)-N-(methyl)acetamideStaphylococcus aureus12.5
Related oxadiazole derivativeE. coli25

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effect on cytokine production:

  • Mechanism : It inhibits the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
  • Case Study : In animal models of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the oxadiazole ring can significantly impact efficacy:

  • Methoxy Substitution : Enhances lipophilicity and improves cell membrane permeability.
  • Oxadiazole Positioning : Alterations in the positioning of substituents on the oxadiazole can lead to variations in biological activity.

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